Pseudoginsenósido F11

Descripción general

Descripción

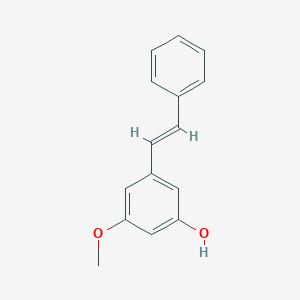

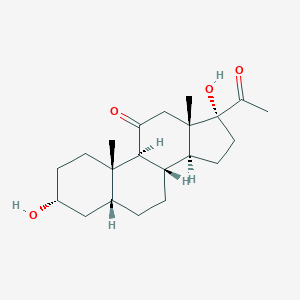

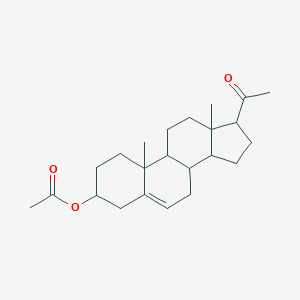

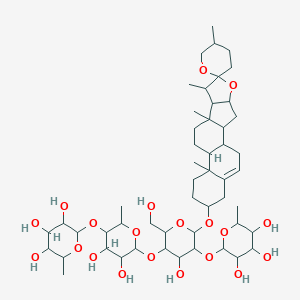

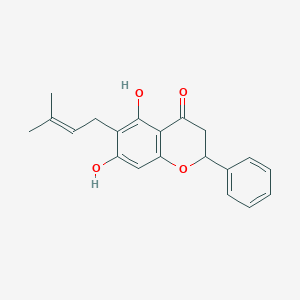

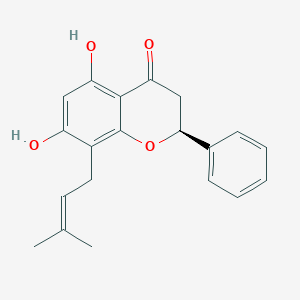

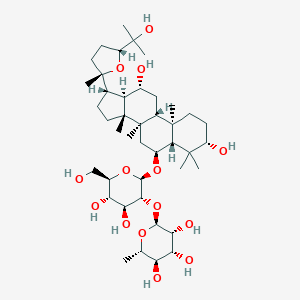

Pseudoginsenoside FII is a biochemical used for proteomics research . It is a chemical natural product found in American ginseng (Panax quinquefolius) but not in Asian ginseng (Panax ginseng), although it has similar properties to the Asian ginseng compound ginsenoside Rf . The molecule is a triterpenoid saponin member of the dammarane family and contains a four-ring rigid skeleton .

Molecular Structure Analysis

Pseudoginsenoside FII has a molecular formula of C42H72O14 and a molecular weight of 801.01 . It has been characterized using techniques such as ultra-performance liquid chromatography-iron trap-time of flight-mass spectrometry (UPLC/IT-TOF MS) .Chemical Reactions Analysis

Pseudoginsenoside FII undergoes transformation under different processing conditions. For instance, the content of malonyl-pseudoginsenoside FII in a sample was found to increase significantly with steaming time . The malonyl-pseudoginsenoside FII underwent demalonylation and hydrolysis reactions to produce pseudoginsenoside FII .Physical And Chemical Properties Analysis

Pseudoginsenoside FII is a solid substance that should be stored at 4° C . It has a molecular weight of 801.01 and a molecular formula of C42H72O14 .Aplicaciones Científicas De Investigación

Mejora de la viabilidad del colgajo cutáneo

Se ha demostrado que el Pseudoginsenósido F11 mejora la viabilidad de los colgajos cutáneos de patrón aleatorio, que se utilizan comúnmente en la reconstrucción de tejidos. El compuesto promueve la translocación nuclear del factor de transcripción EB (TFEB) a través de la vía de señalización AMPK-mTOR, mejorando la angiogénesis y reduciendo la apoptosis y el estrés oxidativo . Esta activación de la autofagia es una estrategia prometedora para aumentar la tasa de supervivencia de los colgajos cutáneos.

Propiedades neuroprotectoras en la isquemia cerebral

El compuesto exhibe efectos neuroprotectores al atenuar la lesión isquémica cerebral. Alivia los defectos autofágicos/lisosomales, que pueden conducir a la muerte neuronal después de un accidente cerebrovascular isquémico . Al mejorar la función lisosomal y promover la fusión lisosoma/autofagosoma, el this compound reduce la acumulación de autofagosomas y la apoptosis, protegiendo así el tejido neural .

Mejorar la lesión del accidente cerebrovascular tromboembólico

La investigación indica que el this compound puede mejorar la lesión del accidente cerebrovascular tromboembólico en ratas al reducir la tromboinflamación . Esto sugiere su posible aplicación en el tratamiento del accidente cerebrovascular y las afecciones neurovasculares relacionadas.

Activación de las vías de autofagia

El this compound activa la autofagia a través de varias vías de señalización, incluida AMPK-mTOR, que es crucial para la homeostasis y la supervivencia celular . Esta activación es significativa en condiciones donde la autofagia juega un papel protector, como en la lesión isquémica.

Abordar los defectos lisosomales

Se ha encontrado que el compuesto aborda los defectos lisosomales que están implicados en varias enfermedades neurodegenerativas. Al mejorar la vía de autofagia-lisosomal, el this compound podría tener implicaciones terapéuticas para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Potencial en la neurogénesis

El this compound también puede desempeñar un papel en la promoción de la neurogénesis. Los estudios sugieren que puede mejorar la función neurológica a largo plazo y promover la generación de nuevas neuronas después de un accidente cerebrovascular isquémico, potencialmente a través de la activación de la vía BDNF/TrkB .

Mecanismo De Acción

Target of Action

Pseudoginsenoside F11, also known as Ginsenoside A1 or Pseudoginsenoside FII, is a component of Panax quinquefolium (American ginseng) and has been demonstrated to antagonize the learning and memory deficits induced by scopolamine, morphine, and methamphetamine in mice . It has been reported to exert neuroprotective effects on ischemic stroke induced by permanent and transient middle cerebral artery occlusion in experimental animals .

Mode of Action

Pseudoginsenoside F11 has been shown to inhibit diprenorphine (DIP) binding with an IC50 of 6.1 μM and reduced the binding potency of morphine in Chinese hamster ovary (CHO)-μ cells . It has also been found to confer protection against cerebral ischemia and alleviate oxidative stress .

Biochemical Pathways

Pseudoginsenoside F11 has been found to affect several biochemical pathways. It has been shown to alleviate the cognitive dysfunction and tau phosphorylation in a rat model of sporadic Alzheimer’s disease (SAD). This effect was achieved by regulating the insulin signaling pathway and calpain I/CDK5 signaling pathway in the hippocampus . Furthermore, it has been shown to activate autophagy through the AMPK-TFEB signal pathway in skin flaps .

Pharmacokinetics

It is known that the compound is a component of panax quinquefolium, and its bioavailability may be influenced by the method of administration and the presence of other compounds .

Result of Action

Pseudoginsenoside F11 has been shown to have several effects at the molecular and cellular level. It has been demonstrated to antagonize the learning and memory deficits induced by various drugs in mice . It has also been shown to reduce neuronal loss, protect synapse structure, and modulate expression of tau phosphorylation . In addition, it has been found to enhance angiogenesis, alleviate apoptosis and oxidative stress, thereby improving the survival of skin flaps .

Action Environment

The action of Pseudoginsenoside F11 can be influenced by various environmental factors. For example, the presence of other compounds in Panax quinquefolium may affect its bioavailability and efficacy

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36+,39+,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGYSAVRIDZNKA-NKECSCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275690 | |

| Record name | Pseudoginsenoside F11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69884-00-0 | |

| Record name | Pseudoginsenoside F11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69884-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069884000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoginsenoside F11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69884-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.